molecular formula C10H11FO2S B2819906 3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid CAS No. 1153836-03-3

3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid

Cat. No.: B2819906
CAS No.: 1153836-03-3
M. Wt: 214.25
InChI Key: IVJVOKXHGHSVSE-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid is an organic compound with the molecular formula C10H11FO2S. It is characterized by the presence of a fluorophenyl group attached to a sulfanyl group, which is further connected to a methylpropanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid typically involves the reaction of 4-fluorothiophenol with 2-methylacrylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the sulfanyl group may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)sulfanyl]-2-methylpropanoic acid
  • 3-[(4-Bromophenyl)sulfanyl]-2-methylpropanoic acid
  • 3-[(4-Methylphenyl)sulfanyl]-2-methylpropanoic acid

Uniqueness

3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, often enhancing the compound’s potency and selectivity compared to its analogs .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2S/c1-7(10(12)13)6-14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJVOKXHGHSVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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